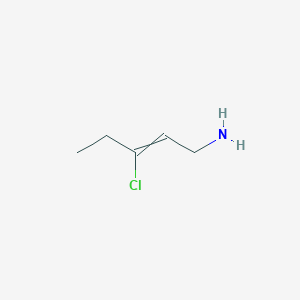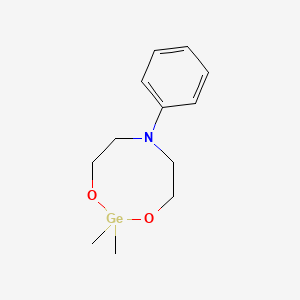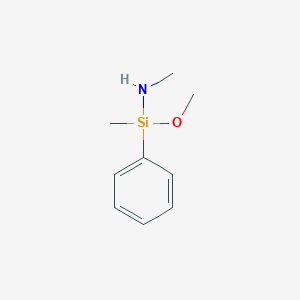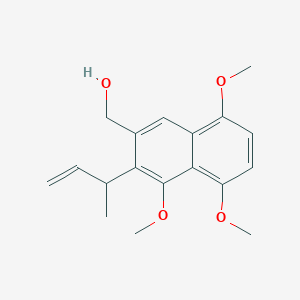
4-(Hexylsulfanyl)butyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexylsulfanyl)butyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a butyl chain with a hexylsulfanyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Hexylsulfanyl)butyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with an appropriate alkyl halide. The general reaction involves the nucleophilic substitution of the halide by the selenocyanate ion in an alcohol or acetone solution . The reaction conditions typically include:
Solvent: Alcohol or acetone
Temperature: Room temperature to reflux
Reagents: Potassium selenocyanate and alkyl halide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexylsulfanyl)butyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction of the selenocyanate group can yield selenols, which can further oxidize to diselenides.
Substitution: The selenocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Alcohols, acetone, dichloromethane
Major Products
Oxidation: Seleninic acids
Reduction: Selenols, diselenides
Substitution: Various substituted selenocyanates
Applications De Recherche Scientifique
4-(Hexylsulfanyl)butyl selenocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Hexylsulfanyl)butyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can modulate redox balance by participating in redox reactions, thereby influencing cellular processes. It can target various molecular pathways, including those involving reactive oxygen species (ROS) and reactive nitrogen species (RNS), and enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison
4-(Hexylsulfanyl)butyl selenocyanate is unique due to its specific alkyl chain and hexylsulfanyl substituent, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
918945-54-7 |
|---|---|
Formule moléculaire |
C11H21NSSe |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-hexylsulfanylbutyl selenocyanate |
InChI |
InChI=1S/C11H21NSSe/c1-2-3-4-5-8-13-9-6-7-10-14-11-12/h2-10H2,1H3 |
Clé InChI |
AGXKYAPKBZWONI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)


![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)
